molecular formula C11H9NO2 B6365745 6-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 67274-81-1

6-(2-Hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365745
CAS RN: 67274-81-1
M. Wt: 187.19 g/mol
InChI Key: OBSDMCKXHTWFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Hydroxyphenyl)-2-hydroxypyridine, or 6-HP-2-HP, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of about 172°C and a molecular weight of 210.2 g/mol. 6-HP-2-HP is a versatile compound that has been used in a number of different studies, including those related to drug metabolism, gene expression, and signal transduction.

Mechanism of Action

The mechanism of action of 6-HP-2-HP is not fully understood. However, it is known that it is a potent inhibitor of the enzyme cAMP-dependent protein kinase, which is involved in the regulation of gene expression. In addition, 6-HP-2-HP is a potent inhibitor of the enzyme phospholipase C, which is involved in signal transduction.
Biochemical and Physiological Effects
6-HP-2-HP has been shown to have a variety of biochemical and physiological effects. In studies related to drug metabolism, 6-HP-2-HP has been shown to inhibit the metabolism of a number of drugs, including aminoglycosides, β-lactam antibiotics, and anticonvulsants. In addition, 6-HP-2-HP has been shown to inhibit the activity of the enzyme cAMP-dependent protein kinase, which is involved in the regulation of gene expression. Furthermore, 6-HP-2-HP has been shown to inhibit the activity of the enzyme phospholipase C, which is involved in signal transduction.

Advantages and Limitations for Lab Experiments

The use of 6-HP-2-HP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is a potent inhibitor of the enzymes cAMP-dependent protein kinase and phospholipase C, which are involved in the regulation of gene expression and signal transduction, respectively.
However, there are also some limitations to the use of 6-HP-2-HP in laboratory experiments. It is a relatively unstable compound, and it can decompose at temperatures above 172°C. In addition, it is a potent inhibitor of enzymes, and its use can lead to unexpected results in some experiments.

Future Directions

There are a number of potential future directions for research related to 6-HP-2-HP. One potential direction is to further investigate its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted to explore the potential applications of 6-HP-2-HP in drug design and development, as well as in the development of new therapeutic agents. Finally, further research could be conducted to explore the potential use of 6-HP-2-HP in the production of biopolymers and other materials.

Synthesis Methods

6-HP-2-HP can be synthesized using a variety of methods, including the Williamson ether synthesis and the Knoevenagel condensation. In the Williamson ether synthesis, 6-HP-2-HP is synthesized by reacting 2-hydroxybenzoic acid with 2-hydroxypyridine in the presence of a strong base such as sodium or potassium hydroxide. In the Knoevenagel condensation, 6-HP-2-HP is synthesized by reacting 2-hydroxybenzaldehyde and 2-hydroxypyridine in the presence of a catalyst such as piperidine.

Scientific Research Applications

6-HP-2-HP has been used in a variety of scientific research applications. It has been used as a substrate in studies related to drug metabolism, as it is a metabolite of a number of drugs. It has also been used in studies related to gene expression, as it is a potent inhibitor of the enzyme cAMP-dependent protein kinase. In addition, 6-HP-2-HP has been used in studies related to signal transduction, as it is a potent inhibitor of the enzyme phospholipase C.

properties

IUPAC Name

6-(2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12-9/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSDMCKXHTWFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=O)N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682524
Record name 6-(2-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyphenyl)pyridin-2(1H)-one

CAS RN

67274-81-1
Record name 6-(2-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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